

# Troubleshooting variable MIC results for ceftazidime-avibactam

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## **Compound of Interest**

Compound Name: Avycaz

Cat. No.: B12723627

[Get Quote](#)

## Technical Support Center: Ceftazidime- Avibactam MIC Testing

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering variability in Minimum Inhibitory Concentration (MIC) results for ceftazidime-avibactam.

## Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why am I seeing higher than expected MIC values for ceftazidime-avibactam against seemingly susceptible isolates?

Several factors can contribute to unexpectedly high MIC values. Consider the following possibilities:

- **Inoculum Effect:** A higher than standard inoculum size can lead to elevated MICs. This phenomenon, known as the inoculum effect, is particularly relevant for  $\beta$ -lactam/ $\beta$ -lactamase inhibitor combinations.<sup>[1][2][3]</sup> Studies have shown that a high inoculum can result in 4- to 16-fold changes in ceftazidime-avibactam MICs.<sup>[4]</sup>
- **Presence of Undetected Resistance Mechanisms:** The isolate may possess resistance mechanisms that are not easily detected by routine screening. These can include:

- Metallo- $\beta$ -lactamases (MBLs): Avibactam does not inhibit MBLs.[\[5\]](#) Therefore, isolates producing MBLs will exhibit high ceftazidime-avibactam MICs.
- Mutations in  $\beta$ -lactamase genes: Amino acid substitutions in  $\beta$ -lactamases, such as KPC, can reduce the binding affinity of avibactam, leading to increased MICs.[\[6\]](#)[\[7\]](#)
- Porin Loss and Efflux Pumps: Reduced expression or mutations in outer membrane porins (e.g., OmpK35, OmpK36 in *Klebsiella pneumoniae*) can limit drug entry, while overexpression of efflux pumps can actively remove the drug from the cell, both contributing to higher MICs.[\[5\]](#)[\[7\]](#)[\[8\]](#)
- Suboptimal Testing Conditions: Deviations from standardized testing protocols can significantly impact results. Acidic pH of the testing medium, for instance, has been shown to increase ceftazidime-avibactam MICs.[\[4\]](#)[\[9\]](#)

2. My MIC results for the same isolate are inconsistent across different testing methods (e.g., broth microdilution, Etest, disk diffusion). Why is this happening and which result should I trust?

Discrepancies between methods are a known issue, especially for isolates with MICs near the susceptibility breakpoint.[\[10\]](#)[\[11\]](#)

- Methodological Differences: Broth microdilution (BMD) is considered the reference method. Etest and disk diffusion are convenient but can sometimes yield results that differ from BMD. [\[12\]](#)[\[13\]](#) For instance, studies have reported both very major errors (false resistance) and major errors (false susceptibility) with disk diffusion and Etest when compared to BMD.[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Breakpoint Interpretation: For isolates with MICs close to the breakpoint (e.g., 8  $\mu$ g/mL), minor variations in testing conditions can shift the result from susceptible to resistant, or vice-versa.[\[10\]](#)
- Recommendation: In cases of discordant results, especially for critical clinical or research samples, it is advisable to:
  - Repeat the test using the reference BMD method.
  - Ensure strict adherence to CLSI or EUCAST guidelines.[\[12\]](#)[\[14\]](#)

- Consider molecular characterization of the isolate to identify underlying resistance mechanisms.

3. I suspect my ceftazidime-avibactam MIC results are being affected by the inoculum size. How can I control for this?

The inoculum effect is a critical factor to control in antimicrobial susceptibility testing.

- Standardized Inoculum Preparation: It is crucial to prepare the inoculum to the recommended density, typically  $5 \times 10^5$  CFU/mL for broth microdilution.[2][9] Use a spectrophotometer or a McFarland standard to standardize the bacterial suspension.
- Verification of Inoculum Density: Periodically perform colony counts to verify that your inoculum preparation method consistently yields the correct density.
- Awareness of High-Inoculum Infections: For research purposes, especially when modeling infections with high bacterial loads (e.g., abscesses), be aware that the standard MIC may not accurately reflect the *in vivo* efficacy of the drug.[15]

4. What are the key experimental parameters I need to control strictly when performing ceftazidime-avibactam MIC testing?

Adherence to standardized protocols is paramount for reproducible results. Pay close attention to the following:

- Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI and EUCAST. The pH of the medium should be between 7.2 and 7.4.[4][9]
- Avibactam Concentration: For broth microdilution and agar dilution, ceftazidime is tested with a fixed concentration of avibactam, which is typically 4  $\mu\text{g}/\text{mL}$ .[16][17][18]
- Incubation Conditions: Incubate at  $35^\circ\text{C} \pm 2^\circ\text{C}$  in ambient air for 16-20 hours. Incubation in an atmosphere with elevated CO<sub>2</sub> can affect the pH of the medium and consequently the MIC values.[4][9]
- Quality Control: Routinely test quality control (QC) strains with known MIC ranges (e.g., *E. coli* ATCC 25922, *K. pneumoniae* ATCC 700603) to ensure the accuracy and reproducibility

of your testing system.[12][19]

## Data Presentation

Table 1: Impact of Inoculum Size on Ceftazidime-Avibactam MICs for Extended-Spectrum  $\beta$ -Lactamase (ESBL)-Resistant Enterobacteriales

| Inoculum Size                      | MIC50 (mg/L) | MIC90 (mg/L) |
|------------------------------------|--------------|--------------|
| Standard ( $5 \times 10^5$ CFU/mL) | 0.5          | 2            |
| High ( $5 \times 10^7$ CFU/mL)     | 1            | 8            |

Data adapted from a study on ESBL-resistant *E. coli* and *K. pneumoniae* blood isolates.[1]

Table 2: Effect of Varying In Vitro Testing Parameters on Ceftazidime-Avibactam MICs

| Parameter Variation                     | Organism Type                             | Fold Change in MIC                |
|-----------------------------------------|-------------------------------------------|-----------------------------------|
| Acidic pH (5.0-6.0)                     | Enterobacteriaceae                        | 4- to 16-fold increase            |
| Acidic pH (5.0-6.0)                     | <i>P. aeruginosa</i>                      | 4-fold decrease                   |
| High Inoculum ( $5 \times 10^6$ CFU/mL) | Enterobacteriaceae & <i>P. aeruginosa</i> | 4- to 16-fold increase            |
| 5% CO <sub>2</sub> Incubation           | <i>E. coli</i>                            | 4-fold increase (for one isolate) |

Data summarized from a study investigating the effects of different testing parameters.[4][9]

## Experimental Protocols

### Broth Microdilution (BMD) for Ceftazidime-Avibactam MIC Determination (Reference Method)

This protocol is based on CLSI guidelines.

- Preparation of Antimicrobial Solutions:
  - Prepare a stock solution of ceftazidime and a separate stock solution of avibactam.

- Prepare serial two-fold dilutions of ceftazidime in cation-adjusted Mueller-Hinton Broth (CAMHB).
- Add a constant concentration of avibactam (final concentration of 4 µg/mL) to each dilution of ceftazidime.
- Inoculum Preparation:
  - From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test organism.
  - Suspend the colonies in a sterile saline solution.
  - Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately  $1-2 \times 10^8$  CFU/mL).
  - Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately  $5 \times 10^5$  CFU/mL in the test wells.
- Inoculation and Incubation:
  - Dispense the prepared antimicrobial dilutions into the wells of a microtiter plate.
  - Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
  - Incubate the plates at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  in ambient air for 16-20 hours.
- Reading and Interpretation of Results:
  - After incubation, examine the microtiter plate for bacterial growth.
  - The MIC is the lowest concentration of ceftazidime (in the presence of 4 µg/mL avibactam) that completely inhibits visible growth of the organism.
  - Interpret the MIC result according to the current CLSI or EUCAST breakpoints.[\[14\]](#)[\[18\]](#)

## Visualizations

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for variable ceftazidime-avibactam MIC results.



[Click to download full resolution via product page](#)

Caption: Ceftazidime-avibactam mechanism of action and resistance pathways.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. In Vitro Activities of Ceftazidime–Avibactam and Aztreonam–Avibactam at Different Inoculum Sizes of Extended-Spectrum  $\beta$ -Lactam-Resistant Enterobacteriales Blood Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activities and Inoculum Effects of Ceftazidime-Avibactam and Aztreonam-Avibactam against Carbapenem-Resistant Enterobacteriales Isolates from South Korea | MDPI [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Frontiers | Multifactorial resistance mechanisms associated with resistance to ceftazidime-avibactam in clinical *Pseudomonas aeruginosa* isolates from Switzerland [frontiersin.org]
- 6. Molecular mechanisms underlying bacterial resistance to ceftazidime/avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanisms of ceftazidime/avibactam resistance in drug-naïve bacteraemic Enterobacteriales strains without metallo-beta-lactamase production: Associated with ceftazidime impedance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of In Vitro Testing Parameters on Ceftazidime-Avibactam Minimum Inhibitory Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Performance of ceftazidime/avibactam susceptibility testing methods against clinically relevant Gram-negative organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Ceftazidime-Avibactam 30/20- $\mu$ g Disk, Etest versus Broth Microdilution Results When Tested against Enterobacteriales Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Assessment of 30/20-Microgram Disk Content versus MIC Results for Ceftazidime-Avibactam Tested against Enterobacteriaceae and *Pseudomonas aeruginosa* - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 16. researchgate.net [researchgate.net]

- 17. [lioofilchem.net](#) [lioofilchem.net]
- 18. [Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa](#) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [Determination of MIC Quality Control Ranges for Ceftibuten-Avibactam \(Fixed 4 µg/mL\), a Novel β-Lactam/β-Lactamase Inhibitor Combination](#) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Troubleshooting variable MIC results for ceftazidime-avibactam]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12723627#troubleshooting-variable-mic-results-for-ceftazidime-avibactam\]](https://www.benchchem.com/product/b12723627#troubleshooting-variable-mic-results-for-ceftazidime-avibactam)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)